molecular formula C8H14N2O2 B13334413 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one

1-Oxa-4,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B13334413
M. Wt: 170.21 g/mol
InChI Key: JQNCHEZUVDQFNL-UHFFFAOYSA-N
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Description

1-Oxa-4,8-diazaspiro[5.5]undecan-3-one is a spirocyclic compound featuring a central bicyclic scaffold with one oxygen and two nitrogen atoms. Its unique structure confers rigidity and metabolic stability, making it a promising pharmacophore in drug discovery. Notably, derivatives of this compound have demonstrated activity in cardiovascular therapeutics (e.g., antihypertensive effects) and central nervous system (CNS) modulation, particularly as dual µ-opioid receptor (µOR) agonists/σ1 receptor antagonists . The spirocyclic framework enhances binding specificity by restricting conformational flexibility, which optimizes interactions with biological targets .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-oxa-4,8-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C8H14N2O2/c11-7-4-12-8(6-10-7)2-1-3-9-5-8/h9H,1-6H2,(H,10,11)

InChI Key

JQNCHEZUVDQFNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)CNC(=O)CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one typically involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an amine and an alkene in the presence of an acid catalyst . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production methods for 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one are not well-documented, but the Prins cyclization reaction is a promising route due to its simplicity and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-4,8-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one typically involves cyclization of precursors under controlled conditions. A common method includes reacting a fluorophenyl-substituted amine with a suitable carbonyl compound to form the spirocyclic structure. Industrial production may utilize optimized synthetic routes with catalysts and specific conditions like controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions

4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one can undergo several chemical reactions:

  • Oxidation: Introduces additional functional groups.
  • Reduction: Modifies the spirocyclic structure.
  • Substitution: The fluorophenyl group can participate in substitution reactions to form different derivatives.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions involve controlled temperatures and solvents to facilitate desired transformations. The products depend on the specific reagents and conditions, with oxidation potentially yielding hydroxylated derivatives and substitution reactions producing various fluorophenyl-substituted compounds.

Scientific Research Applications

4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one serves as a building block for synthesizing more complex spirocyclic compounds. It is also studied for its potential biological activities, including antimicrobial properties. Research explores its use in drug development, particularly for targeting specific molecular pathways, and its unique structure makes it valuable for developing new materials and chemical processes.

Related Compounds

Mechanism of Action

The mechanism of action of 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one involves its interaction with molecular targets such as enzymes and proteins. For example, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium’s survival . The compound’s spirocyclic structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom Variations in Spirocyclic Systems

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
  • Structure : Differs in nitrogen positioning (positions 4 and 9 instead of 4 and 8).
  • Pharmacology: Substitution at position 9 with groups like 2-indol-3-ylethyl (compound 21) yields potent antihypertensive activity via α1-adrenoceptor blockade. Larger substituents (e.g., aryl groups) reduce efficacy due to steric hindrance .
  • Dual-Target Activity : Halogens or trifluoromethyl groups at position 4 enhance σ1 receptor antagonism and µOR agonism, but hERG channel inhibition remains a concern .
1,5-Dioxaspiro[5.5]undecan-3-one
  • Structure : Replaces nitrogen atoms with oxygen (1,5-dioxa system).
  • Synthesis : Prepared via cyclization reactions involving diols and ketones .
  • Applications: Less explored in drug discovery but serves as a precursor for heterocyclic chemistry.
1-Thia-4,8-diazaspiro[4.5]decan-3-one
  • Structure : Substitutes oxygen with sulfur (thia) and reduces ring size ([4.5] vs. [5.5]).
  • Properties : Sulfur enhances lipophilicity and metabolic resistance but may introduce toxicity risks. The smaller spiro ring alters conformational dynamics .

Substituent Effects on Bioactivity

Compound Class Key Substituents Activity Profile Reference
1-Oxa-4,8-diazaspiro[5.5]undecan-3-one 4-(Fluorobenzyl) Dual µOR/σ1R activity; no hERG inhibition
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one 9-(2-Indol-3-ylethyl) (compound 21) Potent antihypertensive (SHR model)
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one 4-(Trifluoromethyl) Improved σ1R binding; unresolved hERG risks
2,8-Diazaspiro[4.5]dec-2-yl Substituted benzoyl 3-fold induction activity at 5–10 µg/mL
  • Positional Sensitivity : Substitution at position 4 (1-oxa-4,8/9-diaza systems) often enhances target engagement, while bulky groups at position 9 reduce efficacy .
  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl at position 4 improves receptor affinity and metabolic stability .

Q & A

Q. What are the established synthetic routes for 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one?

The compound is synthesized via multi-step procedures involving cyclization and functional group modifications. A key method involves treating intermediates with HBr in acetic acid to form hydrobromide salts, followed by purification via trituration with ether and recrystallization . Alternative routes include substituting amines (e.g., methylamine) with acid chlorides (e.g., α-chloropropionyl chloride) to yield derivatives, achieving ~80% efficiency in optimized protocols .

Q. Which analytical techniques are critical for characterizing structural purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming spirocyclic frameworks and substituent positions. Gas chromatography-mass spectrometry (GC-MS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like lactams or ketones . Melting point analysis (e.g., 200–202°C for hydrobromide salts) further confirms purity .

Q. How can researchers optimize solvent systems for selective crystallization?

Use solvent pairs like ethyl acetate/ether for trituration to remove impurities. For acid-sensitive intermediates, dichloromethane with aqueous HCl extraction ensures selective isolation of basic fractions. Methanolic HCl is effective for salt formation (e.g., hydrochloride salts with m.p. 164–166°C) .

Advanced Research Questions

Q. How do substituents at the 4- and 9-positions modulate biological activity?

Substituent size and electronic properties significantly impact receptor affinity. For example:

  • 4-Ethyl substitution enhances selectivity for α1-adrenoceptors compared to bulkier aryl groups, which reduce potency .
  • 9-(2-Indol-3-ylethyl) derivatives show superior antihypertensive activity in spontaneously hypertensive rats (SHR), while ring-opened analogs lose efficacy, emphasizing the spirocycle’s role . Computational docking studies can predict steric and electronic interactions with target receptors .

Q. What experimental models resolve contradictions in pharmacological data?

Address discrepancies using:

  • In vivo SHR models to compare dose-response curves of derivatives (e.g., ED₅₀ values for blood pressure reduction) .
  • Competitive binding assays (e.g., α1-adrenoceptor blockade) to isolate mechanisms from off-target effects .
  • Metabolic stability assays in liver microsomes to assess if pharmacokinetic differences explain variability .

Q. How can regioselectivity challenges in spirocyclic synthesis be mitigated?

  • Use directed ortho-metalation to control substituent placement on aromatic rings.
  • Protecting groups (e.g., tert-butyl carbamates) prevent unwanted side reactions during cyclization .
  • Optimize reaction temperature (e.g., 70°C for 3 hours in dimethylformamide) to favor spirocycle formation over linear byproducts .

Q. What strategies improve yield in large-scale synthesis?

  • Flow chemistry reduces side reactions by maintaining precise temperature control during exothermic steps.
  • Catalytic hydrogenation (e.g., Pd/C) efficiently removes protecting groups without harsh acids .
  • Quality-by-design (QbD) approaches optimize parameters like solvent polarity and stoichiometry for reproducibility .

Data Analysis & Experimental Design

Q. How to design SAR studies for antihypertensive derivatives?

  • Variable substituent libraries : Synthesize analogs with alkyl, aryl, and heteroaryl groups at the 4- and 9-positions.
  • Pharmacological profiling : Test in vitro (receptor binding) and in vivo (SHR blood pressure monitoring) to correlate structure with activity .
  • Computational QSAR models : Use molecular descriptors (e.g., logP, polar surface area) to predict bioavailability and potency .

Q. What methods validate spirocyclic conformation in solution?

  • NOESY NMR detects through-space interactions between protons across the spiro junction.
  • X-ray crystallography provides definitive proof of spiro geometry (e.g., bond angles ~109.5° for tetrahedral carbons) .

Q. How to address solubility issues in biological assays?

  • Salt formation : Hydrochloride or hydrobromide salts improve aqueous solubility (e.g., 70 g yield via HBr treatment) .
  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability while avoiding cellular toxicity .

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